molecular formula C16H14N2O6 B4987466 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No. B4987466
M. Wt: 330.29 g/mol
InChI Key: XDYUYEYDZPQVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one, also known as DMNB-F, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit a range of interesting properties, including the ability to selectively bind to certain types of receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological processes.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one is not fully understood, but it is believed to act as a competitive antagonist at certain types of receptors in the brain. This means that it binds to these receptors and prevents other molecules from binding to them, thereby blocking their activity.
Biochemical and Physiological Effects:
6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to modulate the release of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one in lab experiments is its selectivity for certain types of receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological processes. However, one limitation of using 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are many potential future directions for research involving 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one. For example, it could be used to study the role of specific receptors in various neurological disorders, such as Parkinson's disease or schizophrenia. It could also be used to develop new drugs that target these receptors and have therapeutic potential for these conditions. Additionally, further research could be done to better understand the mechanism of action of 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one and how it interacts with different types of receptors in the brain.

Synthesis Methods

6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzoic acid with nitric acid to form 2,3-dimethoxy-5-nitrobenzoic acid. This intermediate is then reacted with 3-aminophenol to form the corresponding amide, which is further reacted with 2-hydroxybenzaldehyde to produce 6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one.

properties

IUPAC Name

6,7-dimethoxy-3-(3-nitroanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-12-7-6-11-13(14(12)23-2)16(19)24-15(11)17-9-4-3-5-10(8-9)18(20)21/h3-8,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUYEYDZPQVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.